tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate
Description
tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate (CAS: 146944-34-5, MFCD07774239) is a carbamate-protected morpholine derivative featuring a benzyl-substituted morpholine core and a tert-butoxycarbonyl (Boc) group. This compound is widely utilized in medicinal chemistry and organic synthesis as a key intermediate for constructing complex molecules, particularly in the development of kinase inhibitors and other bioactive agents . Its structure combines a rigid morpholine ring with a benzyl group at the 4-position and a methylcarbamate moiety at the 2-position, which enhances steric and electronic tunability for downstream functionalization.
Properties
IUPAC Name |
tert-butyl N-(4-benzylmorpholin-2-yl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18(4)15-13-19(10-11-21-15)12-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEKDKQOFBMYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CN(CCO1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Borohydride Reduction
DIBAH-Mediated Reduction
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Substrate : t-butyl [1(S)-benzyl-2-oxo-3-chloropropyl]carbamate.
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Conditions :
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DIBAH (1.02 M in toluene) with cyclohexanol as an additive.
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Temperature: Room temperature for 2 hours.
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Comparative Table :
| Reducing Agent | Solvent | Additive | Yield | Diastereoselectivity |
|---|---|---|---|---|
| NaBH₄ | THF/water | None | 56% | Moderate |
| DIBAH | Toluene | Cyclohexanol | 81% | High (≥95%) |
Phase-Transfer Catalyzed Alkylation
A phase-transfer catalysis (PTC) method is employed for introducing the methyl carbamate group. Key steps include:
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Substrate : (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate.
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Catalyst : Tetrabutylammonium bromide (TBAB, 0.025–0.2 equiv).
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Alkylating Agent : Methyl sulfate.
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Base : Potassium hydroxide (2.5 equiv).
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Solvent : Ethyl acetate.
Reaction Optimization :
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TBAB loading at 0.1 equiv maximizes yield while minimizing byproducts.
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Elevated temperatures (40–50°C) reduce reaction time from 24 to 8 hours.
Three-Component Coupling for Carbamate Formation
Recent methodologies utilize a three-component coupling strategy involving amines, CO₂, and alkyl halides. This method, reported in Organic Carbamates in Drug Design and Medicinal Chemistry, involves:
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Reagents :
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Primary amine (e.g., 4-benzylmorpholin-2-ylmethylamine).
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CO₂ (1 atm).
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tert-Butyl bromide.
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Catalyst System :
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Cs₂CO₃ (2.0 equiv).
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Tetrabutylammonium iodide (TBAI, 0.1 equiv).
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Solvent : Anhydrous DMF at 80°C for 12 hours.
Advantages :
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Avoids toxic phosgene derivatives.
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Scalable to gram quantities without loss of efficiency.
One-Pot Synthesis via Acyl Azide Rearrangement
A modified Curtius rearrangement enables one-pot synthesis of tert-butyl carbamates. Lebel’s protocol outlines:
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Acyl Azide Formation :
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Carboxylic acid derivative + di-tert-butyl dicarbonate (Boc₂O) + sodium azide (NaN₃).
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Rearrangement :
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Catalyzed by Zn(OTf)₂ (5 mol%) at 100°C for 6 hours.
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Trapping :
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tert-Butanol (t-BuOH) added to capture the isocyanate intermediate.
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Stereoselective Synthesis Using Chiral Auxiliaries
Chiral auxiliaries such as (S)-proline derivatives ensure enantiomeric purity. A representative procedure includes:
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Sodium azide, thiols, dimethylformamide as a solvent.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Corresponding amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C₁₇H₂₆N₂O₃ and a molecular weight of 306.40 g/mol. It features a tert-butyl group, a benzyl group attached to a morpholine ring, and a carbamate functional group. Its CAS number is 146944-34-5, and it has been characterized for its unique structural properties that influence its reactivity and interactions with biological targets.
Organic Synthesis
tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate serves as a versatile building block in organic synthesis. It is used in various chemical reactions, including:
- Formation of Morpholine Derivatives : The synthesis often begins with the formation of the morpholine ring, followed by the introduction of the benzyl group through nucleophilic substitution reactions.
- Carbamate Formation : The final step typically involves reacting the benzylmorpholine derivative with tert-butyl chloroformate to yield the carbamate.
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in various biochemical pathways. Notable applications include:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, making it a candidate for therapeutic applications.
- Binding Affinity Studies : Interaction studies focus on its binding with biological targets such as enzymes and receptors, utilizing techniques like molecular docking simulations to elucidate its mechanism of action.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential therapeutic properties:
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may offer neuroprotective effects against amyloid beta toxicity in astrocytes, indicating potential use in treating neurodegenerative diseases like Alzheimer's .
Data Table: Summary of Applications
Case Study 1: Neuroprotective Effects
A study investigated the protective effects of this compound against amyloid beta-induced toxicity in astrocytes. Results indicated that the compound reduced levels of TNF-α and free radicals, suggesting a potential role in neuroprotection. However, further investigation is needed to assess bioavailability and efficacy in vivo compared to standard treatments like galantamine .
Case Study 2: Enzyme Interaction
Another research focused on the enzyme inhibition capabilities of this compound. Through enzyme kinetics assays, the compound demonstrated significant binding affinity towards specific enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent in metabolic disorders.
Mechanism of Action
The mechanism of action of tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, in neuropharmacology, it may interact with neurotransmitter receptors, altering signal transduction pathways and influencing neuronal activity.
Comparison with Similar Compounds
Structural Analogues
The structural and functional similarities of tert-butyl (4-benzylmorpholin-2-yl)(methyl)carbamate to related carbamate-protected morpholine and piperidine derivatives are summarized below:
Key Observations :
- Stereochemistry: Compound 6g () exhibits enantioselective synthesis (2R,3S configuration), which can significantly influence biological activity compared to the non-specified stereochemistry of the target compound .
Physicochemical Properties
Insights :
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate?
Synthesis typically involves multi-step protocols with transition-metal catalysis. For example, a three-step procedure under nitrogen atmosphere using Pd₂(dba)₃ and BINAP in toluene can yield intermediates with high regioselectivity . Key parameters include:
Q. How can the purity of this compound be validated after synthesis?
Use orthogonal analytical methods:
- HPLC : C18 reverse-phase column, acetonitrile/water gradient (80:20 to 95:5), UV detection at 254 nm.
- NMR : Confirm absence of residual solvents (e.g., toluene or ethanol) in H NMR (δ 1.3–1.5 ppm for tert-butyl group) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ or [M+Na]⁺ adducts .
Q. What safety precautions are critical during handling?
- Ventilation : Use fume hoods due to potential release of carbon monoxide/nitrogen oxides during decomposition .
- PPE : Nitrile gloves, lab coat, and safety goggles. For spills, adsorb with dry sand or alcohol-resistant foam .
- Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can computational methods predict the reactivity of tert-butyl carbamates in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Pd-catalyzed couplings:
- Mechanistic Insight : Analyze electron density maps to identify nucleophilic/electrophilic sites on the morpholine ring.
- Solvent Effects : Simulate toluene or THF solvent interactions using the SMD solvation model .
- Validation : Compare computed activation energies with experimental yields to refine synthetic routes .
Q. How can conflicting NMR and X-ray crystallography data for this compound be resolved?
Contradictions may arise from dynamic conformational changes in solution vs. solid state:
Q. What strategies mitigate side reactions during deprotection of the tert-butyl carbamate group?
- Acid Sensitivity : Avoid HCl/MeOH for acid-labile substrates; use TFA/DCM (1:4) at 0°C for controlled deprotection .
- Byproduct Analysis : Monitor Boc removal via in situ IR spectroscopy (C=O stretch at ~1680 cm⁻¹) .
- Alternative Protecting Groups : Compare with Fmoc or Alloc groups for pH-dependent deprotection in complex syntheses .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental logP values?
- Experimental logP : Determine via shake-flask method (octanol/water partitioning) with HPLC quantification .
- Theoretical Models : Use MarvinSketch or ACD/Labs with corrections for morpholine’s polarity.
- Resolution : Adjust atomic contribution parameters for tertiary amines in predictive algorithms .
Q. Why might LC-MS data show multiple peaks for a single batch?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
